2-(3-Bromophenyl)piperidine HCl

Description

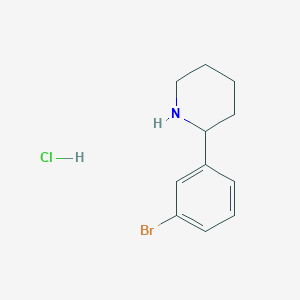

Structure

3D Structure of Parent

Properties

IUPAC Name |

2-(3-bromophenyl)piperidine;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14BrN.ClH/c12-10-5-3-4-9(8-10)11-6-1-2-7-13-11;/h3-5,8,11,13H,1-2,6-7H2;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WJPCCPSHEGNAIM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCNC(C1)C2=CC(=CC=C2)Br.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15BrClN | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

276.60 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 2 3 Bromophenyl Piperidine Hcl and Its Derivatives

Strategies for the Construction of the Piperidine (B6355638) Core

The formation of the piperidine ring is a fundamental step in the synthesis of 2-(3-Bromophenyl)piperidine (B3007753) and its derivatives. Various methodologies have been developed to construct this six-membered nitrogen-containing heterocycle. rsc.org

Approaches to 2-Substituted Piperidines

The synthesis of 2-substituted piperidines can be achieved through several key strategies, including the modification of existing piperidine rings or the cyclization of acyclic precursors. rsc.orgyoutube.com One common method involves the hydrogenation of corresponding pyridine (B92270) precursors, although this can sometimes lead to mixtures of products. youtube.com Another approach is the oxidation of piperidines to enamines, which can then react with carbon nucleophiles to introduce a substituent at the 2-position. youtube.com Furthermore, 2-chloropyridines can serve as starting materials for the synthesis of 2-alkyl or 2-aryl piperidines. youtube.com The lithiation of N-Boc-2-phenylpiperidine followed by reaction with an electrophile provides a route to 2,2-disubstituted piperidines. rsc.org

A variety of cyclization reactions are also employed to construct the piperidine ring. These include intramolecular reactions such as lactamization, aza-Michael reactions, and reductive amination, which form the C-N bond. rsc.org Alternatively, C-C bond formation through intramolecular Michael-type additions, Mannich reactions, ring-closing metathesis, or radical cyclization can also yield the piperidine core. rsc.org For instance, a tandem synthesis involving propargylic alcohols under multimetallic catalysis can produce 2-carbonylmethyl piperidine derivatives. researchgate.net

| Strategy | Description | Key Intermediates | Ref. |

| Pyridine Reduction | Catalytic hydrogenation or chemical reduction of substituted pyridines. | Substituted Pyridines | youtube.com |

| Enamine Alkylation | Oxidation of piperidine to an enamine followed by reaction with an electrophile. | Enamines | youtube.com |

| Cyclization Reactions | Intramolecular bond formation (C-N or C-C) of acyclic precursors. | Functionalized Acyclic Amines | rsc.org |

| Lithiation-Substitution | Deprotonation of N-Boc-2-arylpiperidines followed by electrophilic quench. | N-Boc-2-arylpiperidines | rsc.org |

Application of Mannich Condensation Reactions in Piperidine Synthesis

The Mannich reaction is a powerful tool for the synthesis of piperidine and piperidinone-based compounds. researchgate.netsciencemadness.org This reaction typically involves the condensation of an amine, an aldehyde, and a ketone. sciencemadness.org The use of acetic acid as a solvent has been shown to improve reaction times and yields, facilitating the isolation of pure products. sciencemadness.org

A stereoselective three-component vinylogous Mannich-type reaction has been developed, inspired by the biosynthesis of piperidine alkaloids. This method utilizes a functionalized dienolate and leads to the formation of a chiral dihydropyridinone intermediate, which serves as a versatile precursor for various chiral piperidine compounds. rsc.org The nitro-Mannich (aza-Henry) reaction, which involves the reaction of a nitroalkane with an imine to form a β-nitroamine, is another valuable method for constructing the piperidine skeleton in a target-oriented synthesis. researchgate.net

Stereoselective Synthetic Pathways to Enantiomerically-Enriched Piperidine Scaffolds

The biological activity of many piperidine-containing drugs is highly dependent on their stereochemistry. rsc.org Therefore, the development of stereoselective synthetic methods to produce enantiomerically enriched piperidines is of great importance.

Diastereoselective Reduction of Cyclic Iminium Salts

One effective strategy for achieving stereocontrol is the diastereoselective reduction of cyclic iminium salts. nih.gov These intermediates can be generated in situ from 1,2-dihydropyridines through stereoselective protonation of the enamine double bond. nih.gov The subsequent reduction of the iminium intermediate, for example with a borohydride (B1222165) reagent, can proceed with high diastereoselectivity to yield highly substituted 1,2,3,6-tetrahydropyridines. nih.gov This method allows for the formation of multiple stereocenters with a high degree of control.

Chiral Auxiliary-Mediated Syntheses

Chiral auxiliaries are stereogenic groups that are temporarily incorporated into a molecule to direct the stereochemical outcome of subsequent reactions. wikipedia.org This strategy has been successfully applied to the synthesis of enantiomerically enriched piperidines.

A common approach involves the use of a chiral amino alcohol, such as (+)-(S,S)-pseudoephedrine, as a chiral auxiliary. rsc.orgwikipedia.org This auxiliary can be reacted with a carboxylic acid derivative to form an amide. The resulting β-aminocarbonyl compounds can be prepared with high yield, diastereo-, and enantioselectivity through a diastereoselective Mannich reaction. rsc.org The chiral auxiliary can then be removed to provide the desired enantiomerically pure piperidine derivative.

Another strategy employs chiral lactams. nih.govrsc.org For example, the cyclodehydration of achiral or racemic aryl-δ-oxoacids with (R)-phenylglycinol can stereoselectively produce chiral non-racemic bicyclic lactams. These lactams can then be used for the enantiodivergent synthesis of both (R)- and (S)-2-arylpiperidines. nih.govrsc.org

Kinetic resolution using a chiral base system, such as n-BuLi and (-)-sparteine, is another powerful technique. acs.orgrsc.org This method selectively deprotonates one enantiomer of a racemic mixture of N-Boc-2-arylpiperidines, allowing for the separation of the enantiomers. acs.org The resolved, enantioenriched N-Boc-2-arylpiperidines can then be further functionalized without loss of enantiopurity. rsc.org

| Method | Chiral Source | Key Features | Ref. |

| Diastereoselective Reduction | Pre-existing stereocenter | High diastereoselectivity in the reduction of cyclic iminium ions. | nih.gov |

| Chiral Auxiliary | (+)-(S,S)-pseudoephedrine | Diastereoselective Mannich reaction to form β-aminocarbonyl compounds. | rsc.org |

| Chiral Lactams | (R)-phenylglycinol | Enantiodivergent synthesis of (R)- and (S)-2-arylpiperidines. | nih.govrsc.org |

| Kinetic Resolution | n-BuLi/(-)-sparteine | Selective deprotonation of one enantiomer of racemic N-Boc-2-arylpiperidines. | acs.org |

Introduction of the Bromophenyl Moiety at the C-2 Position

The final key step in the synthesis of 2-(3-Bromophenyl)piperidine is the introduction of the 3-bromophenyl group at the C-2 position of the piperidine ring. This is typically achieved through methods that form a carbon-carbon bond between the piperidine core and the aromatic ring.

One common strategy involves the use of organometallic reagents. For instance, the addition of a Grignard reagent, such as 3-bromophenylmagnesium bromide, to a suitable electrophilic piperidine precursor, like a cyclic imine or iminium ion, can directly install the desired aryl group.

Alternatively, palladium-catalyzed cross-coupling reactions, such as the Suzuki or Stille coupling, can be employed. These reactions would involve coupling a piperidine derivative bearing a suitable functional group (e.g., a boronic acid or a stannane) at the C-2 position with an aryl halide (e.g., 1,3-dibromobenzene).

Furthermore, the synthesis can be designed to incorporate the 3-bromophenyl group from the outset. For example, starting with a ketone or aldehyde already containing the 3-bromophenyl moiety and then constructing the piperidine ring around it using the methods described in section 2.1. While no specific search results were found detailing the direct synthesis of 2-(3-Bromophenyl)piperidine HCl, the general methods for synthesizing 2-arylpiperidines are applicable. rsc.org For instance, a racemic mixture of N-Boc-2-(3-bromophenyl)piperidine could be prepared and then subjected to kinetic resolution to obtain the desired enantiomer. acs.orgrsc.org

Strategies for Aryl Substitution on the Piperidine Ring

The introduction of the 3-bromophenyl group onto the piperidine ring is a key synthetic challenge. Several methods have been developed to achieve this, primarily focusing on the formation of a carbon-carbon bond between the aromatic ring and the heterocyclic system.

One prominent strategy involves the use of organometallic reagents. For instance, a rhodium-catalyzed asymmetric reductive Heck reaction can be employed, coupling arylboronic acids with a protected form of pyridine, such as phenyl pyridine-1(2H)-carboxylate. nih.govacs.org This method provides access to 3-substituted tetrahydropyridines with high enantioselectivity, which can then be further reduced to the corresponding piperidines. nih.govacs.org

Another approach utilizes a palladium-catalyzed cross-coupling reaction. This can involve the reaction of an organozinc derivative of N-Boc piperidine with an appropriate aryl halide. researchgate.net This method, building on earlier work with pyrrolidines, has been expanded to include the diastereoselective arylation of substituted piperidines. researchgate.net

Reduction Methodologies for Phenylpyridine Precursors

The reduction of phenylpyridine precursors is a fundamental step in the synthesis of 2-arylpiperidines. A variety of reducing agents and catalytic systems have been optimized for this transformation, often with the goal of achieving high stereoselectivity.

Catalytic hydrogenation is a widely used and effective method. nih.gov Various catalysts, including palladium on carbon (Pd/C), Raney nickel, and rhodium-based catalysts, are employed to reduce the pyridine ring to a piperidine. nih.govmdpi.com For instance, a stereoselective coupling/hydrogenation cascade using a Raney-Ni catalyst can lead to the formation of piperidines from quaternary pyridinium (B92312) salt intermediates. mdpi.com The use of sodium borohydride in place of nickel can result in a smoother reduction to the tetrahydropyridine. mdpi.com

Non-metal alternatives for catalytic hydrogenation have also been developed. Borenium ions, in the presence of hydrosilanes, can diastereoselectively reduce substituted pyridines to piperidines. nih.govmdpi.com This method is particularly effective for bis-substituted pyridines under mild conditions. mdpi.com Another approach involves a hydroboration/hydrogenation cascade that is cis-selective and particularly effective for 2,3-disubstituted pyridines. mdpi.com

Transfer hydrogenation offers another mild and efficient reduction method. The use of ammonium (B1175870) formate (B1220265) with palladium on carbon can effectively reduce pyridine N-oxides to piperidines, avoiding the need for strong acids or harsh reagents. organic-chemistry.org Similarly, a ruthenium-catalyzed transfer hydrogenation of pyridinium salts using formic acid as the hydrogen source can produce N-(hetero)aryl piperidines through a reductive transamination process. nih.gov

Derivatization Strategies of this compound for Analog Generation

Once the core this compound structure is obtained, a multitude of derivatization strategies can be employed to generate a diverse library of analogs. These modifications are crucial for exploring the chemical space around the parent molecule and for optimizing its biological activity.

Functionalization of the Piperidine Nitrogen

The nitrogen atom of the piperidine ring is a prime site for functionalization. A common approach is N-alkylation, which can be achieved through nucleophilic substitution using alkyl halides or sulfonates. mdpi.com For example, alkylation of 1-(3-chlorophenyl)-piperazine hydrochloride with 1-bromo-3-chloropropane (B140262) in an alkaline aqueous acetone (B3395972) solution yields the corresponding N-alkylated product. globalresearchonline.net Reductive amination is another key method for introducing alkyl groups onto the piperidine nitrogen. researchgate.net This can be achieved by reacting the piperidine with an aldehyde or ketone in the presence of a reducing agent like sodium triacetoxyborohydride. researchgate.net

Modifications on the Bromophenyl Ring

The bromophenyl ring offers several avenues for modification, primarily through cross-coupling reactions where the bromine atom serves as a handle. The Suzuki and Heck coupling reactions are powerful tools for introducing new carbon-carbon bonds. evitachem.com For instance, the bromine atom can be replaced by various aryl, heteroaryl, or vinyl groups using the appropriate boronic acids or alkenes in the presence of a palladium catalyst.

Nucleophilic aromatic substitution (SNAr) can also be employed to replace the bromine atom with other functional groups, such as hydroxyl or amino groups, particularly if the aromatic ring is activated by electron-withdrawing substituents. nih.govevitachem.com

Introduction of Additional Substituents and Ring Systems

Further diversification of the 2-(3-bromophenyl)piperidine scaffold can be achieved by introducing additional substituents or by fusing new ring systems.

One strategy involves the functionalization of the piperidine ring at other positions. For example, α-functionalization of N-protected piperidines can be achieved through lithiation followed by reaction with an electrophile. researchgate.net More advanced methods, such as photocatalytic oxidation, can enable regiodivergent functionalization at either the α- or β-position of the piperidine ring. chemrxiv.org

The synthesis of spiro- and condensed piperidine derivatives represents another important derivatization strategy. nih.govmdpi.com Multicomponent reactions (MCRs) are particularly efficient for constructing complex polycyclic systems in a single step. nih.gov For instance, a pseudo six-component synthesis using benzaldehydes, malononitrile, and ammonium acetate (B1210297) can yield highly substituted piperidine diastereomers. nih.gov

Spectroscopic and Chromatographic Characterization in Academic Research

Vibrational Spectroscopy for Structural Elucidation (e.g., FT-IR)

Fourier-transform infrared (FT-IR) spectroscopy is a powerful tool for identifying the functional groups present in a molecule. In the FT-IR spectrum of 2-(3-Bromophenyl)piperidine (B3007753) HCl, characteristic absorption bands are expected that correspond to its distinct structural features: the piperidinium (B107235) ring, the substituted aromatic ring, and the carbon-bromine bond.

As a hydrochloride salt, the N-H bond of the piperidine (B6355638) ring is protonated, giving rise to a broad absorption band for the N-H stretch, typically in the range of 2700-2400 cm⁻¹. The C-H stretching vibrations of the aliphatic piperidine ring are observed as sharp peaks between 2950 and 2850 cm⁻¹. vscht.cz Aromatic C-H stretching vibrations from the 3-bromophenyl group typically appear at wavenumbers just above 3000 cm⁻¹, often around 3030 cm⁻¹. libretexts.orgopenstax.org

The presence of the benzene (B151609) ring is further confirmed by C=C stretching vibrations within the ring, which give rise to a series of peaks in the 1600-1450 cm⁻¹ region. libretexts.orgopenstax.org The substitution pattern on the benzene ring can also be inferred from the out-of-plane C-H bending vibrations. For a meta-disubstituted benzene ring, two strong bands are expected in the regions of 810-750 cm⁻¹ and 725-680 cm⁻¹. spectroscopyonline.comquimicaorganica.org The C-Br stretching vibration is typically observed in the lower frequency region of the spectrum, generally between 690 and 515 cm⁻¹. orgchemboulder.comlibretexts.org

Table 1: Predicted FT-IR Data for 2-(3-Bromophenyl)piperidine HCl

| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| Piperidinium N-H | Stretch (broad) | 2700 - 2400 |

| Aliphatic C-H | Stretch | 2950 - 2850 |

| Aromatic C-H | Stretch | ~3030 |

| Aromatic C=C | Ring Stretch | 1600 - 1450 |

| Aromatic C-H | Out-of-plane bend (meta) | 810 - 750 and 725 - 680 |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Proton and Carbon Environments (e.g., ¹H NMR, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the carbon and proton framework of a molecule.

¹H NMR Spectroscopy

In the ¹H NMR spectrum of this compound, the signals for the aromatic protons of the 3-bromophenyl group typically appear in the downfield region, between 7.0 and 7.5 ppm. Due to the meta-substitution, a complex splitting pattern is expected for these four protons. The proton on the carbon between the two substituents in a meta-disubstituted ring often appears as a triplet, while the other aromatic protons may appear as doublets or multiplets. rsc.org

The protons on the piperidine ring will be found in the more shielded, upfield region of the spectrum. The proton at the C2 position, being adjacent to both the nitrogen atom and the phenyl ring, is expected to be the most deshielded of the aliphatic protons, likely appearing as a multiplet. The remaining methylene (B1212753) protons on the piperidine ring (at C3, C4, C5, and C6) will produce a series of complex, overlapping multiplets, typically in the range of 1.5 to 3.5 ppm. The proton on the nitrogen, being part of the hydrochloride salt, may appear as a broad singlet and its chemical shift can be variable depending on the solvent and concentration.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information on the different carbon environments within the molecule. For this compound, distinct signals are expected for the aromatic and aliphatic carbons. The carbons of the 3-bromophenyl ring will resonate in the downfield region, typically between 120 and 145 ppm. The carbon atom directly bonded to the bromine (C-Br) is expected to have a chemical shift in the lower end of this range, around 122 ppm, due to the influence of the halogen. The other aromatic carbons will have shifts influenced by their position relative to the bromine and piperidine substituents.

The aliphatic carbons of the piperidine ring will appear in the upfield region of the spectrum. The C2 carbon, being attached to the phenyl ring, will be the most deshielded of the piperidine carbons. The C6 carbon, adjacent to the nitrogen, will also be deshielded relative to the other piperidine carbons. Typical chemical shifts for piperidine carbons are observed around 47 ppm (for C2/C6) and in the 25-27 ppm range for the other carbons. nih.govwikipedia.orgacs.org The presence of the phenyl substituent at C2 will further deshield this carbon.

Table 2: Predicted ¹H and ¹³C NMR Data for this compound

| Atom Type | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|

| Aromatic Protons | 7.0 - 7.5 (m) | - |

| Aromatic Carbons | - | 120 - 145 |

| C-Br | - | ~122 |

| Piperidine H2 | Multiplet, downfield of other aliphatics | - |

| Piperidine H3, H4, H5 | 1.5 - 3.5 (overlapping m) | - |

| Piperidine H6 | Multiplet, downfield of H3, H4, H5 | - |

| Piperidine C2 | - | Deshielded aliphatic |

| Piperidine C3, C4, C5 | - | ~25 - 30 |

| Piperidine C6 | - | ~45 - 50 |

Mass Spectrometry for Molecular Weight and Fragmentation Analysis (e.g., HRMS, FAB-MS)

Mass spectrometry (MS) is used to determine the molecular weight and to gain structural information from the fragmentation pattern of a compound. For 2-(3-Bromophenyl)piperidine, which has a molecular formula of C₁₁H₁₄BrN, the presence of bromine is a key feature in its mass spectrum. Bromine has two major isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 natural abundance. libretexts.orglibretexts.org This results in a characteristic isotopic pattern for the molecular ion (M⁺) and any bromine-containing fragments, with two peaks of almost equal intensity separated by two mass units (M⁺ and M+2). acs.org

In high-resolution mass spectrometry (HRMS), the exact mass of the molecular ion can be determined, allowing for the confirmation of the elemental composition. For the protonated molecule [M+H]⁺, the expected mass would be calculated based on the most abundant isotopes.

Common fragmentation pathways for piperidine derivatives in mass spectrometry often involve the cleavage of the piperidine ring. nih.govresearchgate.netmiamioh.edu The loss of small neutral molecules is a common fragmentation pattern. For 2-(3-Bromophenyl)piperidine, fragmentation could involve the loss of the bromine atom, leading to a significant fragment ion. Alpha-cleavage adjacent to the nitrogen atom is also a characteristic fragmentation pathway for amines. researchgate.net

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The primary chromophore in this compound is the 3-bromophenyl group. Substituted benzenes typically exhibit characteristic absorption bands in the UV region. nih.gov

Aromatic compounds generally show a strong absorption near 205 nm and a less intense, more structured band between 255 and 275 nm, which arises from π to π* transitions within the benzene ring. openstax.org The presence and position of substituents on the benzene ring can cause a shift in the wavelength of maximum absorption (λmax) and an increase in the molar absorptivity. The bromine substituent, being an auxochrome, can cause a bathochromic (red) shift of these absorption bands. libretexts.org

X-ray Diffraction for Solid-State Structural Determination and Crystal Packing

X-ray diffraction analysis of a single crystal provides the most definitive structural information, including bond lengths, bond angles, and the three-dimensional arrangement of the molecule in the solid state. For this compound, X-ray crystallography would confirm the connectivity of the atoms and the relative stereochemistry if chiral centers are present.

The piperidine ring is known to adopt a chair conformation in the solid state. iucr.orgiucr.org X-ray diffraction would reveal the precise nature of this chair conformation and the orientation of the 3-bromophenyl substituent (axial or equatorial). Furthermore, the analysis would show how the molecules pack in the crystal lattice, including details of intermolecular interactions such as hydrogen bonding between the piperidinium N-H group and the chloride anion. iucr.org

Chromatographic Methods for Purification and Purity Assessment (e.g., TLC, Preparative TLC)

Chromatographic techniques are essential for the purification and assessment of the purity of synthesized compounds. Thin-layer chromatography (TLC) is a rapid and convenient method to monitor the progress of a reaction and to determine the purity of the product. The choice of the mobile phase (a mixture of solvents) is crucial for achieving good separation. For piperidine derivatives, which are basic, a mixture of a non-polar solvent like hexane (B92381) or dichloromethane (B109758) and a more polar solvent like ethyl acetate (B1210297) or methanol, often with a small amount of a basic modifier like triethylamine (B128534) to prevent streaking, is commonly used. The compound's retention factor (Rf) value is a characteristic property under a specific set of chromatographic conditions.

Preparative TLC, which uses a thicker layer of stationary phase, can be employed to purify small quantities of the compound. After developing the plate, the band corresponding to the desired product can be scraped off and the compound extracted from the adsorbent. The purity of the isolated compound can then be re-checked by analytical TLC.

Table 3: List of Compounds Mentioned

| Compound Name |

|---|

| This compound |

| Benzene |

| Toluene |

| Ortho-xylene |

| Meta-xylene |

| Para-xylene |

| Triethylamine |

| Hexane |

| Dichloromethane |

| Ethyl acetate |

Structure Activity Relationship Sar and Structure Property Relationship Spr Investigations

Elucidation of Key Structural Features Influencing Biological Activity

The biological activity of 2-phenylpiperidine (B1215205) derivatives is intricately linked to several key structural features. These include the nature and position of substituents on the phenyl ring and the conformational orientation of the piperidine (B6355638) ring.

Impact of Bromine Position on Phenyl Ring

The position of the bromine atom on the phenyl ring is a critical determinant of the biological activity of 2-phenylpiperidine compounds. While direct SAR studies on 2-(3-Bromophenyl)piperidine (B3007753) are not extensively documented in publicly available literature, the effects of halogen substitution on the phenyl ring of related phenylpiperidine scaffolds provide valuable insights. For instance, in a series of benzothiazole-phenyl analogs, the introduction of chloro- and bromo- groups at the meta-position of a phenyl ring was a specific design choice to probe the effects of di-substitution on biological activity. nih.gov This suggests that the electronic and steric properties imparted by the halogen at the meta-position can significantly modulate the interaction of the molecule with its biological target.

Generally, the introduction of a halogen, such as bromine, can influence a molecule's lipophilicity, metabolic stability, and binding affinity. The meta-positioning of the bromine in 2-(3-Bromophenyl)piperidine likely results in a distinct electronic distribution and steric profile compared to ortho- or para-substituted analogs. These differences can lead to altered binding modes and potencies at the target receptor. For example, in a study of TEMPO-type nitroxides, the position of a phenyl group relative to the reactive center was shown to significantly affect the molecule's redox properties and steric hindrance, highlighting the importance of substituent positioning. rsc.org

Role of Piperidine Ring Conformation

The piperidine ring, a versatile heterocyclic scaffold, can adopt various conformations, with the chair form being the most stable. acs.orgnih.gov The orientation of the phenyl group relative to the piperidine ring (axial versus equatorial) is a key factor influencing the pharmacological profile of phenylpiperidine derivatives. nih.govnih.gov Studies on 4-alkyl-4-arylpiperidines have demonstrated that potent opioid agonists often exhibit a preference for an axial orientation of the aryl group when protonated. nih.gov This axial conformation is thought to facilitate a more favorable interaction with the receptor binding site.

In the context of 2-(3-Bromophenyl)piperidine, the conformational equilibrium of the piperidine ring and the preferred orientation of the 3-bromophenyl substituent would be critical for its biological activity. The interplay between the steric bulk of the substituent and its electronic interactions with the piperidine ring nitrogen and adjacent hydrogens will dictate the favored conformation. Research on bridged piperidine analogs has shown that constraining the piperidine ring into specific conformations, such as a boat form, can be well-tolerated by some receptors, suggesting a degree of conformational flexibility in ligand-receptor interactions. nih.gov However, for many phenylpiperidine-based ligands, the ability to adopt a specific, low-energy conformation is paramount for high-affinity binding.

Stereochemical Influence on Pharmacological Profiles and Selectivity

Chirality plays a pivotal role in the pharmacological activity of many drugs, and 2-(3-Bromophenyl)piperidine, possessing a stereocenter at the C2 position of the piperidine ring, is no exception. The existence of (R)- and (S)-enantiomers can lead to significant differences in their interaction with chiral biological targets such as receptors and enzymes.

Stereochemical studies on related medicinal agents have consistently demonstrated that enantiomers can exhibit markedly different potencies and even different pharmacological effects. For example, in a study of β-1,2-dimethyl-4-phenyl-4-(propionyloxy)piperidine enantiomers, the (-)-(2S,4R) isomer was found to be approximately ten times more potent as an analgesic than its enantiomer. nih.gov This highlights the ability of opioid receptors to distinguish between the enantiotopic edges of the piperidine ring. Similarly, for a series of phenyl piperidine derivatives acting as CCR2 antagonists, the (1S,3R)-configuration of a cyclopentylamine (B150401) linker exhibited much higher affinity for the human CCR2 receptor than the (1R,3S)-configuration. nih.gov

In the case of nefopam, a potent analgesic administered as a racemic mixture, in vitro and in vivo studies have shown that the (+)-enantiomer is substantially more potent than the (-)-enantiomer. nih.gov This underscores the importance of evaluating the individual enantiomers of chiral drugs to understand their distinct pharmacological contributions. Therefore, the (R)- and (S)-enantiomers of 2-(3-Bromophenyl)piperidine are expected to have different pharmacological profiles and selectivities for their biological targets.

Pharmacophore Modeling and Ligand Design Principles

Pharmacophore modeling is a powerful computational tool in drug design that identifies the essential three-dimensional arrangement of chemical features necessary for a molecule's biological activity. nih.govnih.govmdpi.com For phenylpiperidine derivatives, a typical pharmacophore model might include features such as a hydrophobic aromatic ring, a hydrogen bond acceptor or donor, and a positively ionizable group (the piperidine nitrogen). nih.gov

The development of a pharmacophore model for a series of related compounds can guide the design of new ligands with improved potency and selectivity. For instance, a five-point pharmacophore model was successfully developed for a series of 2-phenylpyrimidine (B3000279) analogues as selective PDE4B inhibitors, leading to a statistically significant 3D-QSAR model. nih.gov This model provided insights into the key interactions required for inhibitory activity and guided the design of novel molecules.

In the context of 2-(3-Bromophenyl)piperidine, a pharmacophore model would define the spatial relationships between the bromophenyl group, the piperidine nitrogen, and other potential interaction points. Ligand design principles based on such a model would involve modifying the scaffold to optimize these interactions. This could include altering the substitution pattern on the phenyl ring, modifying the piperidine ring, or introducing new functional groups to enhance binding affinity and selectivity for the target protein. nih.gov

Correlating Structural Modifications with Preclinical Biological Efficacy

The ultimate goal of SAR and SPR studies is to establish a clear correlation between structural modifications and preclinical biological efficacy. This involves synthesizing a series of analogs with systematic structural changes and evaluating their activity in relevant in vitro and in vivo models.

For phenylpiperidine derivatives, numerous studies have demonstrated how structural changes impact their biological effects. For example, in the development of CCR2 antagonists, the incorporation of a second ring system adjacent to the aryl piperidine was found to be crucial for potency. nih.gov Similarly, in a series of 4-alkyl-4-arylpiperidines, varying the size of the 4-alkyl substituent from methyl to t-butyl led to predictable changes in mu-opioid receptor affinity and efficacy, which could be rationalized by their effect on the preferred conformation of the phenyl ring. nih.gov

For 2-(3-Bromophenyl)piperidine, a systematic preclinical evaluation would involve synthesizing analogs with variations in:

The position and nature of the halogen on the phenyl ring: Replacing bromine with chlorine or fluorine, or moving it to the ortho or para position.

Substituents on the piperidine nitrogen: Introducing different alkyl or aryl groups to probe the space around the nitrogen atom.

The stereochemistry at the C2 position: Separating and testing the individual (R)- and (S)-enantiomers.

The data from these studies would allow for the construction of a comprehensive SAR landscape, providing a roadmap for the design of optimized analogs with enhanced preclinical efficacy.

Computational Chemistry and Molecular Modeling Studies

Density Functional Theory (DFT) Calculations for Molecular Geometry and Electronic Properties

Density Functional Theory (DFT) is a powerful quantum mechanical method used to investigate the electronic structure of many-body systems. It is widely employed to predict molecular geometries, vibrational frequencies, and a host of electronic properties with a good balance of accuracy and computational cost. For 2-(3-Bromophenyl)piperidine (B3007753) HCl, DFT calculations, particularly using hybrid functionals like B3LYP with an appropriate basis set (e.g., 6-311++G(d,p)), can provide a detailed understanding of its intrinsic characteristics. nih.gov

Geometry Optimization and Conformational Analysis

The first step in most computational studies is to determine the most stable three-dimensional arrangement of atoms in a molecule, a process known as geometry optimization. For 2-(3-Bromophenyl)piperidine, this involves finding the minimum energy conformation of the piperidine (B6355638) ring and the orientation of the 3-bromophenyl substituent.

The piperidine ring typically adopts a chair conformation to minimize steric and torsional strain. However, the presence of the bulky 3-bromophenyl group at the 2-position introduces the possibility of two primary chair conformers: one with the substituent in an axial position and another with it in an equatorial position. Computational studies on similar 2-substituted piperidines, such as 2-methyl-1-phenylpiperidine, have shown that the energy difference between these conformers can be influenced by the nature of the substituent and any adjacent groups. nih.govacs.org For instance, in some N-acylpiperidines, the axial conformer can be favored due to specific electronic interactions. nih.gov

Conformational analysis of related 4-substituted piperidinium (B107235) salts has revealed that protonation of the piperidine nitrogen can stabilize the axial conformer due to favorable electrostatic interactions. nih.gov This is a crucial consideration for the HCl salt of 2-(3-Bromophenyl)piperidine. The relative energies of the conformers can be calculated to predict the most stable form in the gas phase or in solution, often using implicit solvent models like the Polarizable Continuum Model (PCM). nih.gov

Table 1: Representative Optimized Geometrical Parameters for a Substituted Piperidine Ring (Illustrative)

| Parameter | Bond Length (Å) | Bond Angle (°) | Dihedral Angle (°) |

| C-C (in ring) | 1.53 - 1.54 | ||

| C-N (in ring) | 1.46 - 1.47 | ||

| C-C-C (in ring) | 110 - 112 | ||

| C-N-C (in ring) | 111 - 113 | ||

| C-C-C-C (in ring) | 55 - 60 (anti) | ||

| C-N-C-C (in ring) | 50 - 55 (anti) |

Note: This table provides typical values for a substituted piperidine ring based on general computational chemistry literature. Actual values for 2-(3-Bromophenyl)piperidine HCl would require specific calculations.

Vibrational Frequency Analysis and Spectroscopic Correlations

Once the geometry is optimized, vibrational frequency calculations are performed. These calculations serve two main purposes: to confirm that the optimized structure corresponds to a true energy minimum (indicated by the absence of imaginary frequencies) and to predict the infrared (IR) and Raman spectra of the molecule.

The calculated vibrational frequencies can be correlated with experimental spectroscopic data, aiding in the assignment of observed spectral bands to specific molecular motions. For instance, the characteristic stretching vibrations of C-H bonds in the aromatic and piperidine rings, C-N stretching, and the C-Br stretching frequency can be identified. nih.gov Theoretical calculations often require a scaling factor to better match experimental frequencies due to the harmonic approximation used in the calculations and the neglect of anharmonicity. nih.gov Studies on similar heterocyclic compounds have shown good agreement between scaled theoretical frequencies and experimental results. nih.gov

Table 2: Illustrative Calculated Vibrational Frequencies for a Bromophenyl-Piperidine Moiety

| Vibrational Mode | Calculated Frequency (cm⁻¹) (Unscaled) | Description |

| N-H Stretch (protonated) | ~3200-3400 | Stretching of the N-H bond in the piperidinium ion |

| C-H Stretch (Aromatic) | ~3000-3100 | Stretching of C-H bonds on the phenyl ring |

| C-H Stretch (Aliphatic) | ~2850-2950 | Stretching of C-H bonds on the piperidine ring |

| C=C Stretch (Aromatic) | ~1450-1600 | In-plane stretching of the phenyl ring |

| C-N Stretch | ~1100-1250 | Stretching of the C-N bonds in the piperidine ring |

| C-Br Stretch | ~500-650 | Stretching of the carbon-bromine bond |

Note: These are representative frequency ranges. Specific values for this compound would be obtained from a dedicated DFT calculation.

Frontier Molecular Orbital (FMO) Analysis (HOMO/LUMO)

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier molecular orbitals that play a crucial role in determining the chemical reactivity of a molecule. The HOMO is the orbital that acts as an electron donor, while the LUMO is the orbital that acts as an electron acceptor. irjweb.com

The energy of the HOMO is related to the ionization potential, while the energy of the LUMO is related to the electron affinity. The energy gap between the HOMO and LUMO (Egap = ELUMO - EHOMO) is a critical parameter that provides insights into the molecule's kinetic stability, chemical reactivity, and electronic transport properties. A large HOMO-LUMO gap suggests high stability and low reactivity, whereas a small gap indicates a more reactive molecule that is more easily polarized. irjweb.comirjweb.com For this compound, the HOMO is likely to be localized on the electron-rich bromophenyl ring, while the LUMO may be distributed over the piperidinium ring.

Table 3: Representative Frontier Molecular Orbital Energies for a Substituted Phenylpiperidine

| Parameter | Energy (eV) |

| EHOMO | -6.0 to -7.0 |

| ELUMO | -0.5 to -1.5 |

| Energy Gap (ΔE) | 4.5 to 6.5 |

Note: These values are illustrative and based on data from similar aromatic amines. Precise values for the title compound require specific calculations.

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) maps provide a visual representation of the charge distribution around a molecule. libretexts.org These maps are invaluable for understanding intermolecular interactions, particularly non-covalent interactions like hydrogen bonding and electrophilic/nucleophilic attacks. The MEP is plotted onto the electron density surface, with different colors representing different potential values. Typically, red indicates regions of negative electrostatic potential (electron-rich), which are susceptible to electrophilic attack, while blue indicates regions of positive electrostatic potential (electron-poor), which are prone to nucleophilic attack. Green represents regions of neutral potential. wolfram.comresearchgate.net

For this compound, the MEP map would likely show a region of high positive potential around the protonated nitrogen of the piperidine ring, making it a potential hydrogen bond donor. The bromine atom and the π-system of the phenyl ring would exhibit regions of negative potential, indicating their nucleophilic character. walisongo.ac.id

Global and Local Reactivity Descriptors (e.g., Electrophilicity, Nucleophilicity, Mulliken Charges)

From the HOMO and LUMO energies, several global reactivity descriptors can be calculated to quantify the chemical reactivity of a molecule. These include electronegativity (χ), chemical hardness (η), chemical softness (S), and the electrophilicity index (ω). asianpubs.org

Electronegativity (χ): Measures the ability of a molecule to attract electrons.

Chemical Hardness (η): Represents the resistance to change in electron distribution. Hard molecules have a large HOMO-LUMO gap.

Chemical Softness (S): The reciprocal of hardness, indicating the ease of electron cloud distortion.

Electrophilicity Index (ω): A measure of the energy lowering of a molecule when it accepts electrons.

Local reactivity descriptors, such as Fukui functions and Mulliken population analysis, can be used to identify the most reactive sites within the molecule for electrophilic, nucleophilic, and radical attacks. asianpubs.org Mulliken charge analysis provides a way to estimate the partial atomic charges on each atom, offering insights into the charge distribution and electrostatic interactions. youtube.comresearchgate.net

Table 4: Illustrative Global Reactivity Descriptors

| Descriptor | Formula | Typical Value Range |

| Electronegativity (χ) | -(EHOMO + ELUMO)/2 | 3.0 - 4.0 eV |

| Chemical Hardness (η) | (ELUMO - EHOMO)/2 | 2.2 - 3.2 eV |

| Electrophilicity Index (ω) | χ²/2η | 1.5 - 2.5 eV |

Note: The values are representative and depend on the specific HOMO and LUMO energies.

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein) to form a stable complex. nanobioletters.com This method is extensively used in drug discovery to understand how a potential drug molecule might interact with its biological target. tandfonline.comnih.gov

For this compound, molecular docking simulations could be employed to investigate its binding affinity and mode of interaction with various protein targets. The process involves preparing the 3D structures of both the ligand and the receptor. The ligand's structure would be obtained from DFT optimization. The docking algorithm then samples a large number of possible conformations and orientations of the ligand within the receptor's binding site and scores them based on a scoring function that estimates the binding energy. researchgate.net

The results of a docking study can reveal key intermolecular interactions such as:

Hydrogen bonds: Typically involving the protonated nitrogen of the piperidine ring.

Hydrophobic interactions: Between the phenyl ring and nonpolar residues of the protein.

Halogen bonds: The bromine atom can act as a halogen bond donor.

π-π stacking or π-cation interactions: Involving the bromophenyl ring and aromatic or charged residues in the binding site. nih.gov

These simulations can provide a rational basis for the observed biological activity of piperidine derivatives and guide the design of new analogs with improved potency and selectivity. rsc.org

Table 5: Common Intermolecular Interactions in Ligand-Target Binding

| Interaction Type | Description | Potential Groups Involved in this compound |

| Hydrogen Bonding | Electrostatic attraction between a hydrogen atom covalently bonded to a more electronegative atom and another electronegative atom. | Piperidinium N-H⁺ as donor. |

| Hydrophobic Interactions | The tendency of nonpolar substances to aggregate in an aqueous solution and exclude water molecules. | Phenyl ring and piperidine CH₂ groups. |

| Halogen Bonding | A non-covalent interaction where a halogen atom acts as an electrophilic species. | Bromine atom. |

| π-π Stacking | Attractive, noncovalent interactions between aromatic rings. | Bromophenyl ring. |

| Cation-π Interaction | Non-covalent molecular interaction between a cation and a π-system. | Protonated piperidinium ring and aromatic residues. |

Prediction of Binding Modes and Affinities

The prediction of how a ligand binds to its receptor and the strength of this interaction are central to computer-aided drug design. nih.gov Molecular docking is a primary computational technique used to predict the preferred orientation of a ligand when bound to a target protein, forming a stable complex. nih.gov This method involves sampling a vast number of possible conformations and orientations of the ligand within the binding site of a receptor and then using a scoring function to estimate the binding affinity for each pose.

For piperidine derivatives, docking studies are crucial for understanding their pharmacological activity. For instance, in studies of various piperidine-based compounds, docking has been used to predict their binding affinity to targets such as the sigma-1 receptor (S1R). rsc.org The process can identify the most likely binding mode and provide a quantitative estimate of binding affinity, often expressed as a binding energy (e.g., in kcal/mol) or a predicted inhibition constant (Ki). rsc.orgresearchgate.net These predictions are instrumental in prioritizing compounds for synthesis and biological testing. nih.gov

Although specific binding affinity data for this compound is not available, the table below illustrates the type of data generated from docking studies for analogous compounds, showing predicted affinities for different biological targets.

Table 1: Illustrative Predicted Binding Affinities for Piperidine Analogs

| Compound Class | Target Receptor | Predicted Binding Energy (kcal/mol) | Reference Method |

|---|---|---|---|

| Piperidine-based S1R Ligand | Sigma-1 Receptor (S1R) | -8.5 | Molecular Docking |

| Phenyl-piperidine Antagonist | P2Y14 Receptor | -9.2 | Homology Modeling & Docking |

| Piperidine-3-carboxamide | Melanoma Target | -7.8 | High-Throughput Screening Docking |

This table is illustrative and shows representative data for similar compound classes, not specific results for this compound.

Identification of Key Interacting Residues and Binding Site Features

Beyond predicting binding modes, computational models are essential for identifying the specific amino acid residues within a receptor's binding site that are critical for ligand recognition and affinity. researchgate.netnih.gov After a ligand is docked into a protein structure, the resulting complex can be analyzed to map out all potential interactions, such as hydrogen bonds, hydrophobic interactions, salt bridges, and pi-pi stacking. researchgate.net

Studies on various piperidine-containing ligands have successfully used this approach. For example, in the analysis of sigma-1 receptor agonists, computational studies revealed that interactions with specific aromatic and charged residues are crucial for high-affinity binding. rsc.org Similarly, modeling of P2Y14 receptor antagonists highlighted interactions with residues in the transmembrane helices. nih.gov Identifying these key interactions provides a detailed understanding of the binding mechanism and offers a roadmap for modifying the ligand to enhance potency or selectivity. The bromophenyl group and the piperidine nitrogen of this compound would be expected to be key features in forming such interactions.

Table 2: Examples of Key Interacting Residues for Piperidine-Based Ligands

| Receptor Target | Ligand Class | Key Interacting Residues | Type of Interaction |

|---|---|---|---|

| Sigma-1 Receptor | Phenylpiperazine | Glu172, Tyr120 | Hydrogen Bond, Salt Bridge |

| P2Y14 Receptor | Naphthalene-Piperidine | Arg256, Asn84 | Hydrogen Bond, Hydrophobic |

| SARS-CoV-2 RBD | Small Molecule | Gln493, Tyr505, Asn501 | Hydrogen Bond, Hydrophobic |

This table provides examples from studies on related systems to illustrate the types of interactions identified through molecular modeling. rsc.orgnih.govresearchgate.net

Molecular Dynamics (MD) Simulations for Dynamic Behavior

While molecular docking provides a static picture of the ligand-receptor complex, Molecular Dynamics (MD) simulations offer a dynamic view, simulating the movements of atoms and molecules over time. frontiersin.org MD simulations are used to assess the stability of the predicted binding pose and to explore the conformational changes that may occur upon ligand binding. rsc.orgrsc.org

Quantitative Structure-Activity Relationship (QSAR) and Cheminformatics Approaches

Quantitative Structure-Activity Relationship (QSAR) studies are a cornerstone of cheminformatics, aiming to build mathematical models that correlate the chemical structure of compounds with their biological activity. nih.gov These models are developed by analyzing a dataset of compounds for which the activity is known. Various molecular descriptors (e.g., physicochemical properties, topological indices, 3D fields) are calculated for each compound and used to build a predictive model. frontiersin.org

For a series of piperidine analogs, a QSAR study could reveal which structural features are most important for their activity. nih.gov For example, a 3D-QSAR method like Comparative Molecular Field Analysis (CoMFA) or Comparative Molecular Similarity Indices Analysis (CoMSIA) generates contour maps that visualize regions where steric bulk, positive or negative electrostatic potential, or hydrophobic character would increase or decrease activity. frontiersin.org These maps are highly valuable for guiding the design of new analogs, such as suggesting where to place substituents on the phenyl ring or piperidine core of a molecule like 2-(3-Bromophenyl)piperidine to optimize its biological effect. nih.gov

Theoretical Studies on Reaction Mechanisms and Energetics

Computational chemistry also provides powerful tools to investigate the mechanisms and energetics of chemical reactions. For a molecule like this compound, theoretical studies can be employed to understand its synthesis and potential reactivity. For instance, density functional theory (DFT) calculations can be used to model the transition states and intermediates of key synthetic steps, such as the formation of the piperidine ring or the introduction of the bromophenyl group via reactions like Suzuki coupling. nih.gov

By calculating the energy barriers (activation energies) for different potential reaction pathways, chemists can predict which conditions are most likely to lead to the desired product, optimize reaction yields, and understand potential side reactions. These theoretical insights complement experimental work, providing a deeper understanding of the underlying chemical principles governing the synthesis of 2-(3-Bromophenyl)piperidine and its derivatives.

Future Directions and Emerging Research Opportunities for 2 3 Bromophenyl Piperidine Hcl Research

Exploration of Novel Synthetic Pathways and Sustainable Methodologies

The synthesis of piperidine (B6355638) derivatives, including 2-(3-Bromophenyl)piperidine (B3007753) HCl, is a cornerstone of pharmaceutical research. nih.gov Future research will likely focus on developing more efficient and environmentally friendly synthetic routes. Key areas of exploration include:

Catalytic Systems: There is a growing trend towards the use of non-precious metal catalysts like nickel, copper, and iron, which are more cost-effective and sustainable than traditional palladium catalysts. mdpi.com For instance, nickel-catalyzed cross-coupling reactions have shown promise in the synthesis of complex molecules. news-medical.net The development of heterogeneous catalysts, such as cobalt on titanium nanoparticles, allows for reactions in greener solvents like water. nih.gov

One-Pot Reactions and Cascade Sequences: Multi-component reactions that form several new bonds in a single step are gaining traction for their efficiency. nih.gov These methods, such as the [5+1] annulation using iridium(III) catalysts, can significantly shorten synthetic sequences. nih.gov

Biocatalysis and C-H Functionalization: The use of enzymes for selective C-H oxidation offers a powerful tool for modifying the piperidine scaffold. news-medical.net This approach, combined with techniques like radical cross-coupling, can streamline the synthesis of complex 3D structures. news-medical.net

Green Chemistry Approaches: The adoption of sustainable practices such as microwave-assisted synthesis and solvent-free reactions is crucial. mdpi.com Microwave irradiation can dramatically reduce reaction times and increase yields, while solvent-free methods minimize waste. mdpi.com

A recent innovative strategy combines biocatalytic carbon-hydrogen oxidation with nickel electrocatalysis for radical cross-coupling, simplifying the synthesis of complex piperidines and reducing the reliance on expensive precious metals like palladium. news-medical.net

Development of Advanced Analytical Techniques for Comprehensive Characterization

A thorough understanding of the physicochemical properties of 2-(3-Bromophenyl)piperidine HCl and its analogs is essential for drug development. Future research will necessitate the use of advanced analytical techniques for comprehensive characterization.

| Analytical Technique | Application in Characterization |

| Nuclear Magnetic Resonance (NMR) | Elucidation of the 3D structure and stereochemistry of piperidine derivatives. Techniques like COSY, HMQC, and HMBC are crucial for detailed structural assignments. researchgate.net |

| Mass Spectrometry (MS) | Determination of molecular weight and fragmentation patterns, confirming the identity and purity of synthesized compounds. researchgate.net |

| X-ray Crystallography | Provides definitive structural information, including bond lengths, angles, and conformation, which is vital for understanding structure-activity relationships. nih.gov |

| High-Performance Liquid Chromatography (HPLC) | Used for purification and chiral resolution to ensure the enantiomeric purity of the final compound. evitachem.com |

| Infrared (IR) Spectroscopy | Identification of functional groups present in the molecule. researchgate.net |

The characterization of substituted piperidin-4-ones and their palladium(II) complexes, for instance, relies heavily on a combination of IR and NMR spectroscopy. researchgate.net

Deepening Mechanistic Understanding of Biological Activities

While this compound and related compounds show promise, a deeper understanding of their mechanism of action is critical for rational drug design. Future research should focus on:

Target Identification and Validation: Identifying the specific biological targets (e.g., receptors, enzymes) with which these compounds interact. For example, some piperidine derivatives have shown affinity for sigma receptors, which are implicated in various central nervous system disorders. nih.govrsc.org

Binding Site Analysis: Characterizing the interactions between the compound and its target at the molecular level. X-ray crystallography of ligand-protein complexes can reveal key binding interactions, such as the interaction of the basic nitrogen of the piperidine ring with catalytic aspartic acid residues in enzymes. nih.gov

Functional Assays: Determining the functional consequences of target binding, such as agonism or antagonism. For example, a cAMP accumulation assay was used to classify certain piperidine derivatives as antagonists of the histamine (B1213489) H3 receptor. nih.gov

Structure-Activity Relationship (SAR) Studies: Systematically modifying the structure of the lead compound to understand how different functional groups contribute to its biological activity. youtube.com

For instance, studies on piperine (B192125) derivatives revealed that modifications to the piperidine ring can lead to potent PPARγ agonists, with molecular docking studies helping to elucidate the binding interactions within the active site. nih.gov

Design of Next-Generation Piperidine Analogs with Tuned Specificity

The versatility of the piperidine scaffold allows for the design of a vast library of analogs with potentially improved therapeutic properties. enamine.netpharmaceutical-business-review.compharmaceutical-technology.com The goal is to develop next-generation compounds with enhanced potency, selectivity, and favorable pharmacokinetic profiles.

Key design strategies include:

Scaffold Hopping and Bioisosteric Replacement: Replacing the piperidine ring with other heterocyclic systems or modifying substituents to improve properties like metabolic stability and lipophilicity. enamine.netpharmaceutical-business-review.com

Stereochemical Control: The synthesis of stereochemically pure isomers is crucial, as different enantiomers can exhibit vastly different biological activities. nih.gov

Introduction of Functional Groups: The addition of specific functional groups can enhance binding affinity and selectivity. For example, the introduction of a hydroxyl group can create new hydrogen bonding interactions with the target protein. nih.gov

Structure-activity relationship studies on prazosin-related compounds demonstrated that replacing the piperazine (B1678402) ring with dialkylpiperazine moieties led to compounds with high affinity and selectivity for α1-adrenoreceptors. nih.gov Similarly, the design of piperidine-dihydropyridine hybrids has resulted in promising anticancer agents. researchgate.net

Integration of Advanced Computational Methods in Lead Optimization and Discovery

Computational methods are indispensable tools in modern drug discovery, enabling the rapid screening of large compound libraries and the rational design of new molecules. openmedicinalchemistryjournal.com For this compound research, these methods will be instrumental in:

Virtual Screening: Identifying potential hit compounds from large databases by predicting their binding affinity to a specific target. openmedicinalchemistryjournal.com

Molecular Docking: Predicting the binding mode and affinity of a ligand to its target protein, providing insights for structure-based drug design. rsc.orgresearchgate.net

Quantitative Structure-Activity Relationship (QSAR): Developing mathematical models that correlate the chemical structure of compounds with their biological activity, aiding in the prediction of the potency of new analogs. researchgate.netnih.gov

Molecular Dynamics (MD) Simulations: Simulating the dynamic behavior of the ligand-protein complex over time to understand the stability of binding and key interactions. rsc.org

De Novo Design: Generating novel molecular structures from scratch that are predicted to have desired pharmacological properties. openmedicinalchemistryjournal.com

For example, fragment-based QSAR has been used to design novel piperidine derivatives as potential inhibitors of the p53-HDM2 interaction, a key target in cancer therapy. researchgate.net Computational studies were also crucial in the discovery of piperidine-based compounds with high affinity for the sigma 1 receptor. rsc.org

Potential as Chemical Probes for Biological Systems

Beyond their therapeutic potential, specifically designed piperidine derivatives can serve as valuable chemical probes to investigate complex biological processes. A chemical probe is a small molecule used to study and manipulate a biological system.

This compound and its analogs could be developed as probes for:

Target Engagement Studies: Labeled analogs (e.g., with fluorescent tags or radioisotopes) can be used to visualize and quantify the interaction of the compound with its target in cells or tissues.

Pathway Elucidation: By selectively modulating the activity of a specific protein, these probes can help to unravel its role in cellular signaling pathways.

Proof-of-Concept for Drug Development: The successful use of a chemical probe to achieve a desired biological effect can provide strong validation for a particular drug target and guide the development of more drug-like molecules.

The development of such probes requires careful design and validation to ensure they are potent, selective, and cell-permeable.

Q & A

Basic: How can researchers optimize the synthesis yield of 2-(3-Bromophenyl)piperidine HCl while minimizing hazardous byproducts?

Methodological Answer:

- Reaction Design: Use inert solvents like dichloromethane (DCM) and controlled stoichiometry to reduce side reactions. Evidence from piperidine derivative syntheses highlights the use of NaOH in DCM for efficient coupling .

- Purification: Employ column chromatography with gradients of ethyl acetate/hexane to isolate the target compound. Centrifugal partitioning or recrystallization can further improve purity (≥99%) .

- Safety Mitigation: Monitor reaction temperature to prevent exothermic byproducts (e.g., brominated intermediates). Implement real-time GC-MS analysis to track hazardous intermediates like bromophenols .

Basic: What analytical techniques are critical for characterizing the structural purity of this compound?

Methodological Answer:

- Nuclear Magnetic Resonance (NMR): Use - and -NMR to confirm the piperidine ring substitution pattern and bromophenyl integration. Compare peaks to reference spectra of analogous compounds (e.g., 4-(4-Bromophenyl)piperidine HCl) .

- High-Performance Liquid Chromatography (HPLC): Quantify purity (>95%) using reverse-phase C18 columns with UV detection at 254 nm. Calibrate against certified standards .

- X-Ray Crystallography: Resolve ambiguities in stereochemistry by growing single crystals in ethanol/water mixtures .

Basic: What safety protocols are essential when handling this compound in laboratory settings?

Methodological Answer:

- Personal Protective Equipment (PPE): Wear nitrile gloves, lab coats, and sealed goggles to prevent skin/eye contact (H315, H319 hazards) .

- Ventilation: Conduct reactions in fume hoods to avoid inhalation of toxic vapors (H332). Use HEPA filters for powder handling .

- Emergency Procedures: For spills, neutralize with sodium bicarbonate and adsorb with vermiculite. Store waste in UN2811-compliant containers .

Advanced: How can computational modeling predict the reactivity of this compound in novel reaction pathways?

Methodological Answer:

- Density Functional Theory (DFT): Calculate electron density maps to identify nucleophilic/electrophilic sites on the piperidine ring and bromophenyl group. Compare with analogous compounds (e.g., 3-(2-Chlorophenyl)pyrrolidine HCl) .

- Molecular Dynamics (MD): Simulate solvent interactions to predict solubility and stability in polar aprotic solvents (e.g., DMF or DMSO) .

- Machine Learning (ML): Train models on existing piperidine reaction datasets to forecast optimal conditions (e.g., temperature, catalysts) for Suzuki-Miyaura cross-coupling .

Advanced: What strategies resolve contradictions between theoretical predictions and experimental outcomes in studies involving this compound?

Methodological Answer:

- Error Source Analysis: Systematically test variables (e.g., solvent polarity, humidity) that may alter reaction kinetics. For example, trace water in DCM can hydrolyze intermediates, conflicting with anhydrous DFT models .

- Cross-Validation: Compare results with structurally similar compounds (e.g., 4-Chlorophenyl derivatives) to isolate electronic vs. steric effects .

- Multi-Technique Characterization: Combine NMR, IR, and mass spectrometry to verify unexpected products (e.g., ring-opening byproducts) that theory may not account for .

Advanced: How can researchers design factorial experiments to study the synergistic effects of substituents on this compound’s biological activity?

Methodological Answer:

- Factorial Design: Use a 2 design to vary substituents (e.g., bromine position, piperidine methylation) and measure outcomes like receptor binding affinity .

- Response Surface Methodology (RSM): Optimize variables (e.g., pH, temperature) to maximize activity. For example, test the compound’s stability in physiological pH ranges (6.5–7.5) .

- Statistical Analysis: Apply ANOVA to identify significant interactions between substituents and biological targets. Use Tukey’s HSD test for post-hoc comparisons .

Advanced: What mechanistic insights can be gained from studying the degradation pathways of this compound under oxidative conditions?

Methodological Answer:

- LC-HRMS: Track degradation products (e.g., debrominated piperidines or hydroxylated derivatives) using high-resolution mass spectrometry .

- Radical Trapping: Add TEMPO to confirm/negate radical-mediated pathways. Compare with control experiments under nitrogen .

- Kinetic Isotope Effects (KIE): Substitute for to probe hydrogen abstraction steps in hydrolysis .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.